molecular formula C9H7BrN2O B13911402 3-(2-Bromo-1H-imidazol-5-yl)phenol CAS No. 1784950-19-1

3-(2-Bromo-1H-imidazol-5-yl)phenol

Cat. No.: B13911402
CAS No.: 1784950-19-1
M. Wt: 239.07 g/mol
InChI Key: LWQDQTNRZWTPHI-UHFFFAOYSA-N
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Description

3-(2-Bromo-1H-imidazol-5-yl)phenol is a compound that features a phenol group attached to a brominated imidazole ring. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring structure. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1H-imidazol-5-yl)phenol typically involves the bromination of an imidazole derivative followed by the introduction of a phenol group. One common method involves the reaction of 2-bromoimidazole with a phenol derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1H-imidazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted imidazole.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrogen-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-1H-imidazol-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1H-imidazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the brominated imidazole ring can participate in various interactions, such as π-π stacking and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-imidazole: Lacks the phenol group, making it less versatile in forming hydrogen bonds.

    3-(1H-imidazol-5-yl)phenol: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.

    4-(2-Bromo-1H-imidazol-5-yl)phenol: Similar structure but with the phenol group in a different position, potentially altering its reactivity and interactions.

Uniqueness

3-(2-Bromo-1H-imidazol-5-yl)phenol is unique due to the presence of both a brominated imidazole ring and a phenol group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1784950-19-1

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

3-(2-bromo-1H-imidazol-5-yl)phenol

InChI

InChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-2-1-3-7(13)4-6/h1-5,13H,(H,11,12)

InChI Key

LWQDQTNRZWTPHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=C(N2)Br

Origin of Product

United States

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